Cas no 2137667-82-2 (4,6-Difluoro-2-(trichloromethyl)pyrimidine)

4,6-Difluoro-2-(trichloromethyl)pyrimidine structure
2137667-82-2 structure
Product name:4,6-Difluoro-2-(trichloromethyl)pyrimidine
CAS No:2137667-82-2
MF:C5HCl3F2N2
Molecular Weight:233.430644750595
CID:6313300
PubChem ID:56638012

4,6-Difluoro-2-(trichloromethyl)pyrimidine 化学的及び物理的性質

名前と識別子

    • 2137667-82-2
    • 4,6-difluoro-2-(trichloromethyl)pyrimidine
    • EN300-790377
    • SCHEMBL10361897
    • 4,6-Difluoro-2-(trichloromethyl)pyrimidine
    • インチ: 1S/C5HCl3F2N2/c6-5(7,8)4-11-2(9)1-3(10)12-4/h1H
    • InChIKey: GOLFVJWHNGVTHN-UHFFFAOYSA-N
    • SMILES: ClC(C1N=C(C=C(N=1)F)F)(Cl)Cl

計算された属性

  • 精确分子量: 231.917337g/mol
  • 同位素质量: 231.917337g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 25.8Ų

4,6-Difluoro-2-(trichloromethyl)pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-790377-2.5g
4,6-difluoro-2-(trichloromethyl)pyrimidine
2137667-82-2 95%
2.5g
$2240.0 2024-05-22
Enamine
EN300-790377-0.5g
4,6-difluoro-2-(trichloromethyl)pyrimidine
2137667-82-2 95%
0.5g
$1097.0 2024-05-22
Enamine
EN300-790377-0.1g
4,6-difluoro-2-(trichloromethyl)pyrimidine
2137667-82-2 95%
0.1g
$1005.0 2024-05-22
Enamine
EN300-790377-5.0g
4,6-difluoro-2-(trichloromethyl)pyrimidine
2137667-82-2 95%
5.0g
$3313.0 2024-05-22
Enamine
EN300-790377-0.25g
4,6-difluoro-2-(trichloromethyl)pyrimidine
2137667-82-2 95%
0.25g
$1051.0 2024-05-22
Enamine
EN300-790377-1.0g
4,6-difluoro-2-(trichloromethyl)pyrimidine
2137667-82-2 95%
1.0g
$1142.0 2024-05-22
Enamine
EN300-790377-0.05g
4,6-difluoro-2-(trichloromethyl)pyrimidine
2137667-82-2 95%
0.05g
$959.0 2024-05-22
Enamine
EN300-790377-10.0g
4,6-difluoro-2-(trichloromethyl)pyrimidine
2137667-82-2 95%
10.0g
$4914.0 2024-05-22

4,6-Difluoro-2-(trichloromethyl)pyrimidine 関連文献

4,6-Difluoro-2-(trichloromethyl)pyrimidineに関する追加情報

Introduction to 4,6-Difluoro-2-(trichloromethyl)pyrimidine (CAS No. 2137667-82-2)

4,6-Difluoro-2-(trichloromethyl)pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 2137667-82-2, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule features a pyrimidine core substituted with fluorine and chlorine atoms, making it a versatile intermediate in synthetic chemistry. The unique arrangement of these halogen atoms imparts distinct reactivity patterns, enabling its application in the development of novel bioactive molecules.

The compound's structure consists of a six-membered pyrimidine ring, which is a common scaffold in many biologically active agents. The presence of two fluorine atoms at the 4- and 6-positions enhances electronic properties, influencing both its stability and reactivity. Additionally, the trichloromethyl group at the 2-position introduces a strong electrophilic center, facilitating nucleophilic substitution reactions that are crucial for further functionalization.

In recent years, 4,6-Difluoro-2-(trichloromethyl)pyrimidine has garnered attention in medicinal chemistry due to its potential as a building block for pharmacophores. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its utility in generating inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

One notable area of investigation involves the synthesis of kinase inhibitors. Pyrimidine derivatives are well-documented for their ability to modulate kinase activity, which is often dysregulated in pathological conditions. The halogenated substituents in 4,6-Difluoro-2-(trichloromethyl)pyrimidine allow for precise tuning of electronic and steric properties, enabling the optimization of inhibitory effects. Recent publications highlight its role in developing small-molecule inhibitors that exhibit potent activity against tyrosine kinases, which are key players in signal transduction pathways.

Furthermore, agrochemical applications have emerged as another promising avenue for this compound. The structural motifs present in 4,6-Difluoro-2-(trichloromethyl)pyrimidine are reminiscent of known herbicides and fungicides. By incorporating this scaffold into larger molecules, chemists have been able to generate novel agrochemicals with improved efficacy and environmental profiles. Current research focuses on developing next-generation crop protection agents that offer better selectivity and reduced toxicity.

The synthetic methodologies for preparing 4,6-Difluoro-2-(trichloromethyl)pyrimidine also warrant discussion. Traditional approaches often involve halogen exchange reactions or multi-step functionalizations starting from commercially available precursors. However, recent advancements in catalytic systems have enabled more efficient routes to this compound. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce fluorine and chlorine substituents with higher regioselectivity and yield.

From a computational chemistry perspective, the study of 4,6-Difluoro-2-(trichloromethyl)pyrimidine has provided valuable insights into structure-property relationships. Molecular modeling studies have helped elucidate how the electronic distribution influenced by fluorine and chlorine atoms affects interactions with biological targets. These insights are crucial for rational drug design, allowing medicinal chemists to predict and fine-tune binding affinities.

The safety profile of 4,6-Difluoro-2-(trichloromethyl)pyrimidine is another critical consideration in its application. While it is not classified as a hazardous material under standard regulations, proper handling protocols must be followed to ensure safe laboratory practices. Storage conditions should be controlled to prevent degradation, and exposure should be minimized through appropriate personal protective equipment.

Looking ahead, the future prospects for 4,6-Difluoro-2-(trichloromethyl)pyrimidine appear promising. As research continues to uncover new synthetic strategies and biological applications, this compound is expected to remain a valuable asset in both academic and industrial settings. Collaborative efforts between synthetic chemists and biologists will likely drive further innovation, leading to the discovery of novel therapeutic agents derived from this versatile scaffold.

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